4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
Overview
Description
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydropyrimidine ring
Mechanism of Action
Target of Action
It is structurally similar toTrifluridine , a nucleoside metabolic inhibitor . Trifluridine is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .
Mode of Action
Based on its structural similarity to trifluridine, it may act as a thymidine-based nucleoside metabolic inhibitor that gets incorporated into the dna of cells following cell uptake to aberrate dna function during cell replication .
Biochemical Pathways
Trifluridine, a structurally similar compound, is known to affect the dna replication pathway by incorporating into the dna of cells .
Pharmacokinetics
Trifluridine, a structurally similar compound, is known to be rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This rapid degradation affects the bioavailability of Trifluridine .
Result of Action
Trifluridine, a structurally similar compound, is known to aberrate dna function during cell replication, which could potentially lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into an organic compound using radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceuticals.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups, used in various chemical applications.
Uniqueness
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTBEVIJTGQIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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